19-Hydroxydeoxycorticosterone

Description

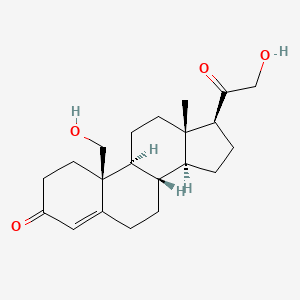

Structure

2D Structure

3D Structure

Properties

CAS No. |

2394-23-2 |

|---|---|

Molecular Formula |

C21H30O4 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O4/c1-20-8-7-17-15(16(20)4-5-18(20)19(25)11-22)3-2-13-10-14(24)6-9-21(13,17)12-23/h10,15-18,22-23H,2-9,11-12H2,1H3/t15-,16-,17-,18+,20-,21+/m0/s1 |

InChI Key |

LFISWQXWWGJHBL-ZOCXKQACSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34CO |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34CO |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34CO |

Synonyms |

19-hydroxydeoxycorticosterone |

Origin of Product |

United States |

Biosynthesis and Enzymatic Transformations of 19 Hydroxydeoxycorticosterone

Anatomical and Cellular Localization of 19-Hydroxylation Processes

The synthesis of 19-OH-DOC is not confined to a single organ, with both adrenal and extra-adrenal sites contributing to its production.

The adrenal cortex, a primary site of steroidogenesis, is responsible for the production of 19-OH-DOC. wikipedia.orgnih.gov The adrenal cortex is divided into three distinct zones: the zona glomerulosa, the zona fasciculata, and the zona reticularis. wikipedia.orgnih.gov The synthesis of 19-OH-DOC occurs within the zona fasciculata and zona glomerulosa.

In the zona fasciculata, the primary products are glucocorticoids like cortisol and corticosterone (B1669441). wikipedia.orgjcrpe.org The enzyme 11β-hydroxylase (CYP11B1), which is highly expressed in this zone, is responsible for converting 11-deoxycorticosterone to corticosterone. jcrpe.orgnih.gov Notably, CYP11B1 also exhibits 19-hydroxylase activity, enabling it to convert deoxycorticosterone (DOC) into 19-OH-DOC. tandfonline.comnih.gov Studies in bovine adrenal cells have demonstrated that ACTH stimulation leads to the synthesis of 19-OH-DOC in the zona fasciculata. nih.gov

The zona glomerulosa is the principal site of mineralocorticoid production, specifically aldosterone (B195564). wikipedia.orgwikipedia.org The enzyme aldosterone synthase (CYP11B2), which is exclusively expressed in this layer, catalyzes the final steps of aldosterone synthesis from DOC. wikipedia.orgfrontiersin.org This process involves sequential 11β-hydroxylation, 18-hydroxylation, and 18-oxidation. nih.govwikipedia.org Like CYP11B1, aldosterone synthase also possesses 19-hydroxylase activity. uniprot.org

The hamster adrenal gland, in particular, shows high 19-hydroxylase activity, converting DOC to 19-OH-DOC in yields comparable to corticosterone formation. tandfonline.combioscientifica.com In contrast, human adrenal glands generally exhibit lower 19-hydroxylase activity. bioscientifica.com However, human fetal adrenal tissue has been shown to be capable of forming 19-OH-DOC from DOC. bioscientifica.com

Table 1: Key Enzymes in Adrenal 19-Hydroxylation

| Enzyme | Gene | Location | Primary Function | 19-Hydroxylase Activity |

| 11β-hydroxylase | CYP11B1 | Zona Fasciculata | Cortisol/Corticosterone synthesis | Yes |

| Aldosterone synthase | CYP11B2 | Zona Glomerulosa | Aldosterone synthesis | Yes |

Evidence strongly suggests that the kidney is a significant site for the extra-adrenal production of 19-OH-DOC. nih.gov Research has demonstrated that homogenized renal tissues from both rats and humans can convert 19-hydroxyprogesterone (B1210570) to 19-OH-DOC. nih.govsigmaaldrich.com This conversion is achieved through the action of renal 21-hydroxylase. nih.govucl.ac.uk

The presence of 21-hydroxylase activity in the kidney provides an alternative pathway for the synthesis of DOC from circulating progesterone (B1679170). researchgate.net This renal pathway is particularly relevant as it suggests that precursors to 19-OH-DOC can be metabolized in the kidney. nih.gov The formation of 19-OH-DOC in renal tissue has been confirmed through methods such as HPLC and GC/MS analysis. nih.gov This extra-adrenal synthesis may be particularly important during pregnancy, given the placental production of 19-hydroxyprogesterone. nih.gov

While the adrenal glands and kidneys are the primary sites, other peripheral tissues may also contribute to the formation of 19-OH-DOC. nih.gov The concept of extra-adrenal steroidogenesis suggests that various tissues can synthesize steroids de novo from cholesterol or convert circulating steroid precursors. endocrine.orgd-nb.info Although direct evidence for 19-OH-DOC synthesis in many peripheral tissues is limited, the wide distribution of steroidogenic enzymes supports this possibility. For instance, extra-adrenal 21-hydroxylase activity has been identified in various tissues, which could contribute to the formation of DOC, a direct precursor to 19-OH-DOC. nih.gov It is theorized that 19-nor-deoxycorticosterone, a downstream metabolite of 19-OH-DOC, may be formed in peripheral sites from oxygenated deoxycorticosterone precursors originating from the adrenal glands. nih.gov

Precursors and Substrates in 19-Hydroxydeoxycorticosterone Formation

The biosynthesis of 19-OH-DOC relies on the availability of specific precursor steroids and the enzymatic machinery to modify them.

Deoxycorticosterone (DOC) is the immediate and direct precursor for the formation of 19-OH-DOC. nih.govtandfonline.com The conversion involves the hydroxylation of the C-19 methyl group of DOC. nih.gov This reaction is catalyzed by enzymes with 19-hydroxylase activity, namely CYP11B1 and CYP11B2 in the adrenal cortex. tandfonline.comnih.gov

Studies using adrenal preparations from various species, including rats and hamsters, have conclusively shown the transformation of DOC into 19-OH-DOC. bioscientifica.comnih.gov In hamster adrenal mitochondria, the 19-hydroxylase activity is notably high, leading to a significant conversion of DOC to 19-OH-DOC. tandfonline.com

Table 2: Conversion of Deoxycorticosterone in Adrenal Tissue

| Species | Adrenal Preparation | Key Finding | Reference |

| Golden Hamster | Homogenates | Approximately 30% of added DOC was converted to 19-OH-DOC. | bioscientifica.com |

| Rat | Adrenal glands | Demonstrated formation of 19-OH-DOC from precursor DOC. | nih.gov |

| Bovine | Dispersed zona fasciculata cells | Incubation with tritiated DOC led to the synthesis of 19-OH-DOC. | nih.gov |

Progesterone serves as an upstream substrate in an alternative pathway for the synthesis of 19-OH-DOC. nih.gov This pathway involves the initial 19-hydroxylation of progesterone to form 19-hydroxyprogesterone. Subsequently, 19-hydroxyprogesterone undergoes 21-hydroxylation to yield 19-OH-DOC. nih.govucl.ac.uk

This conversion of 19-hydroxyprogesterone to 19-OH-DOC has been demonstrated in renal tissues of both rats and humans. nih.gov The placenta is also known to convert progesterone to 19-hydroxyprogesterone, providing a source of this intermediate, especially during pregnancy. nih.gov This highlights a collaborative role between different organs in the biosynthesis of 19-OH-DOC. While progesterone is a precursor for DOC in the adrenal glands, its role in the formation of 19-OH-DOC via a 19-hydroxyprogesterone intermediate primarily points to an extra-adrenal pathway in the kidneys. nih.govnih.govnih.gov

Metabolic Fate and Downstream Products of this compound

Once formed, this compound serves as an intermediate in a metabolic pathway that further oxidizes the C-19 position. Rat adrenal glands possess the necessary enzymatic machinery to convert deoxycorticosterone sequentially into its 19-hydroxylated, 19-oxidized, and 19-carboxylated forms. nih.govhmdb.caoup.com

This compound is a direct precursor to 19-oxo-deoxycorticosterone (B1213727). nih.govhmdb.ca This conversion involves the oxidation of the newly introduced 19-hydroxyl group to a carbonyl group (aldehyde). Studies using bovine adrenal cytochrome P-450(11)β have shown that this enzyme can catalyze not only the initial 19-hydroxylation of deoxycorticosterone but also the subsequent oxidation of the 19-hydroxy-11-deoxycorticosterone product into 19-oxo-11-deoxycorticosterone. nih.gov This demonstrates that a single P450 enzyme can perform sequential oxidation steps on the same substrate molecule. nih.gov

Following the formation of the 19-oxo derivative, the metabolic pathway can proceed to the formation of 19-oic-deoxycorticosterone (B1211421) (also known as 19-carboxy-deoxycorticosterone). nih.govhmdb.caresearchgate.net This step involves the oxidation of the C-19 aldehyde to a carboxylic acid. The presence of 19-oic-deoxycorticosterone has been demonstrated in incubations of deoxycorticosterone with rat adrenal tissue, confirming that the complete oxidative pathway from a methyl group to a carboxylic acid at the C-19 position exists within the adrenal gland. nih.govoup.com These 19-oxygenated metabolites are considered precursors for the synthesis of 19-nor-deoxycorticosterone. researchgate.netahajournals.org

Investigation of Other Conjugated and Unconjugated Metabolites

The metabolism of this compound is part of a broader network of steroid transformations. In addition to its role as a precursor, its own formation and subsequent metabolism involve several other unconjugated and conjugated steroid molecules.

Unconjugated Metabolites: Research on rat adrenal glands has consistently identified two other key unconjugated metabolites that are formed from deoxycorticosterone alongside 19-OH-DOC: 19-oxo-deoxycorticosterone and 19-oic-deoxycorticosterone. nih.govhmdb.caoup.com The enzymatic basis for these transformations has been explored, with studies showing that cytochrome P-450(11)beta is a critical enzyme. This enzyme catalyzes the 19-hydroxylation of 11-deoxycorticosterone and can further oxidize the resulting 19-hydroxy-11-deoxycorticosterone to 19-oxo-11-deoxycorticosterone. nih.gov Another identified unconjugated metabolite is 18,19-dihydroxydeoxycorticosterone, which is produced from the precursor 18-hydroxydeoxycorticosterone by the cytochrome P-450(11)beta hydroxylase system. nih.gov

Conjugated Metabolites: While direct studies on the conjugated metabolites of 19-OH-DOC are limited, the metabolic fate of its product, 19-nor-DOC, provides significant insight into conjugation processes. The major urinary metabolite of 19-nor-DOC is its glucuronide conjugate. oup.com Measurements in both normal and hypertensive subjects revealed that the urinary excretion of 19-nor-DOC glucuronide was approximately six times greater than that of the free, unconjugated form. oup.com This indicates that glucuronidation is a significant metabolic pathway for 19-nor-steroids. oup.com Furthermore, the existence of sulfoconjugated metabolites of related steroids like deoxycorticosterone suggests that sulfation is another potential conjugation pathway. researcher.life

Table 2: Metabolites Associated with the this compound Pathway

| Metabolite Type | Compound Name | Precursor | Key Enzymatic System | Source(s) |

|---|---|---|---|---|

| Unconjugated | 19-Oxo-deoxycorticosterone | Deoxycorticosterone / this compound | Cytochrome P-450(11)beta | nih.gov, nih.gov, hmdb.ca |

| Unconjugated | 19-Oic-deoxycorticosterone | Deoxycorticosterone | Not specified | nih.gov, hmdb.ca |

| Unconjugated | 18,19-Dihydroxydeoxycorticosterone | 18-Hydroxydeoxycorticosterone | Cytochrome P-450(11)beta | nih.gov |

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 19-OH-DOC |

| 19-Nor-deoxycorticosterone | 19-nor-DOC |

| Deoxycorticosterone | DOC |

| 19-Oxo-deoxycorticosterone | 19-oxo-DOC |

| 19-Oic-deoxycorticosterone | |

| Progesterone | |

| 19-Hydroxy-progesterone | |

| Aldosterone | |

| 11-Deoxycorticosterone | |

| 19-Hydroxy-11-deoxycorticosterone | |

| 19-Oxo-11-deoxycorticosterone | |

| 18-Hydroxydeoxycorticosterone |

Regulatory Mechanisms Governing 19 Hydroxydeoxycorticosterone Biosynthesis

Endocrine Regulation of Enzyme Activity and Gene Expression

The production of 19-OH-DOC is significantly influenced by several endocrine factors that regulate the activity and expression of key enzymes in the steroidogenic pathway.

Adrenocorticotropic hormone (ACTH), a key regulator of the adrenal cortex, plays a primary role in stimulating the secretion of 19-OH-DOC. ahajournals.orgclevelandclinic.org Studies have demonstrated that ACTH stimulation can lead to a significant, up to 20-fold, increase in 19-OH-DOC secretion. ahajournals.org This stimulation occurs through the binding of ACTH to its receptor, the melanocortin 2 receptor (MCR2), which is predominantly located in the adrenal cortex. oncohemakey.com This binding activates a G protein-coupled receptor, leading to the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA). oncohemakey.com PKA then phosphorylates various proteins involved in steroidogenesis, thereby modifying their activity. oncohemakey.com

Chronic administration of high doses of ACTH can lead to adrenal hyperplasia and hypertrophy of the zona fasciculata. oup.com Conversely, dexamethasone, a synthetic glucocorticoid that suppresses ACTH secretion, has been shown to decrease the production of 19-nor-deoxycorticosterone (19-nor-DOC), a derivative of 19-OH-DOC. ahajournals.org This further supports the ACTH-dependent nature of this steroidogenic pathway.

The secretion of 19-OH-DOC is largely attributed to the zona fasciculata of the adrenal cortex. ahajournals.orgnih.govresearchgate.net ACTH also regulates the expression of genes encoding steroidogenic enzymes. oncohemakey.com

Unlike aldosterone (B195564), the biosynthesis of 19-OH-DOC appears to be largely unaffected by physiological changes in electrolyte balance, including potassium (K+) levels. ahajournals.org Studies in rats have shown that while aldosterone secretion is sensitive to changes in sodium and potassium intake, 19-OH-DOC secretion from the adrenal glands is not significantly altered by such dietary modifications. ahajournals.org

The renin-angiotensin system (RAS), a critical regulator of aldosterone production, does not appear to significantly influence the secretion of 19-OH-DOC. ahajournals.orgahajournals.orgnih.govwikipedia.org Infusions of angiotensin II, the primary effector of the RAS, have failed to produce a significant increase in 19-OH-DOC secretion, while the same stimulus effectively increases aldosterone production. ahajournals.org This indicates a clear divergence in the regulatory pathways of these two mineralocorticoids.

Transcriptional and Post-Translational Control of Steroidogenic Enzymes

The biosynthesis of 19-OH-DOC is also regulated at the molecular level through the control of the enzymes responsible for its synthesis. This includes genetic factors that can alter enzyme function and intracellular signaling pathways that modulate their activity.

The enzyme responsible for the 19-hydroxylation of deoxycorticosterone is a member of the cytochrome P450 superfamily, specifically possessing 11β/19-hydroxylase activity. nih.gov The gene encoding aldosterone synthase, CYP11B2, is a key player in mineralocorticoid synthesis. oncohemakey.commedlineplus.gov While primarily known for its role in aldosterone production, variations in this gene can potentially impact the synthesis of other steroids.

CYP11B2 and the closely related CYP11B1 gene, which encodes for 11β-hydroxylase, are located on chromosome 8 and share a high degree of homology. nih.gov Mutations and variants in the CYP11B2 gene are known to cause aldosterone synthase deficiency, a condition characterized by impaired aldosterone production. jcrpe.org While direct evidence linking specific CYP11B2 variants to altered 19-OH-DOC production is still emerging, the functional overlap and shared substrate (DOC) between the enzymes encoded by CYP11B1 and CYP11B2 suggest that genetic variations could influence the rate of 19-hydroxylation. nih.govresearchgate.net For instance, a chimeric CYP11B1/CYP11B2 gene can lead to aldosterone production in the zona fasciculata under the control of ACTH. nih.gov

Table 1: Key Genes and Enzymes in 19-Hydroxydeoxycorticosterone Biosynthesis

| Gene | Enzyme | Function in Steroidogenesis | Regulation |

|---|---|---|---|

| CYP11B1 | 11β-hydroxylase | Converts 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone (B1669441). oncohemakey.comnih.gov | Induced by ACTH via cAMP, suppressed by glucocorticoids. oncohemakey.com |

Intracellular signaling pathways are crucial for transmitting external stimuli into cellular responses, including the regulation of enzyme activity. portlandpress.com The primary signaling pathway for ACTH-stimulated steroidogenesis involves the activation of the cAMP/PKA system. oncohemakey.com This pathway is initiated by the binding of ACTH to its receptor, leading to a cascade of events that ultimately enhance the activity of steroidogenic enzymes. oncohemakey.comnih.gov

The process of 19-hydroxylation is an enzymatic reaction, and its rate can be influenced by various intracellular factors. mdpi.com Studies using inhibitors have provided insights into the enzymes involved. For example, 19-acetylenic-deoxycorticosterone (B159438) has been shown to inhibit both 19-hydroxylase and 11β-hydroxylase activities in bovine adrenal cells, suggesting that it acts as an effective inhibitor of the 11β/19-hydroxylase enzyme. nih.gov

Furthermore, the phosphorylation state of enzymes can significantly alter their activity. Tyrosine hydroxylase, for instance, is regulated by phosphorylation at multiple serine residues, which can be influenced by various signaling pathways. mdpi.com Although direct evidence for the specific phosphorylation-mediated regulation of the 19-hydroxylase activity is limited, it is a common mechanism for controlling enzyme function within steroidogenic pathways. physiology.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 11-Deoxyaldosterone |

| 11-Deoxycortisol |

| 11-deoxycorticosterone |

| 18-hydroxy-corticosterone |

| 18-hydroxy-ll-deoxycorticosterone |

| 18-hydroxy-tetrahydro-deoxycorticosterone |

| 19-Acetylenic-deoxycorticosterone |

| 19-hydroxy-4-androstene-3,17-dione |

| 19-hydroxyandrostenedione |

| 19-Hydroxycorticosterone |

| This compound |

| 19-nor-corticosterone |

| 19-nor-deoxycorticosterone |

| 19-nor-18-hydroxydeoxycorticosterone |

| 19-oic-deoxycorticosterone (B1211421) |

| 19-oxo-deoxycorticosterone (B1213727) |

| Adrenocorticotropic Hormone |

| Aldosterone |

| Aminoglutethimide |

| Angiotensin |

| Angiotensin I |

| Angiotensin II |

| Corticosterone |

| Cortisol |

| Deoxycorticosterone |

| Dexamethasone |

| Potassium |

| Progesterone (B1679170) |

| Renin |

| Sodium |

| Spironolactone |

Autocrine and Paracrine Modulators of Adrenal Steroidogenesis

The biosynthesis of adrenal steroids, including this compound (19-OH-DOC), is primarily driven by systemic hormones like Adrenocorticotropic hormone (ACTH) and Angiotensin II. However, a sophisticated network of locally produced factors within the adrenal gland provides a finer level of control through autocrine (acting on the same cell) and paracrine (acting on adjacent cells) mechanisms. These modulators can influence the availability of substrates and the activity of key steroidogenic enzymes.

The synthesis of 19-OH-DOC occurs via the hydroxylation of deoxycorticosterone (DOC). Therefore, local factors that regulate the production of DOC or the activity of the hydroxylase enzymes directly impact the formation of 19-OH-DOC. While ACTH is the main stimulus for the production of DOC in the zona fasciculata, its effects can be modified by the intra-adrenal environment. nih.gov

Several categories of molecules are implicated in this local regulation:

Intra-adrenal Steroids: Steroids produced within the adrenal gland can act as paracrine modulators. For instance, cortisol, produced in the zona fasciculata, has been shown to inhibit the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B2) at high concentrations. nih.gov This inhibition could potentially alter the flow of steroid precursors, shunting them towards pathways that might influence the substrate pool for 19-OH-DOC synthesis.

Catecholamines: The adrenal medulla produces catecholamines (epinephrine and norepinephrine), which can diffuse into the adrenal cortex and influence steroidogenesis. This interaction represents a classic paracrine relationship between the medulla and the cortex.

Growth Factors and Cytokines: A variety of growth factors and cytokines are produced by adrenocortical and immune cells (like macrophages) residing within the adrenal gland. These signaling molecules can modulate steroid production, often in response to stress or inflammation. nih.govbioscientifica.com

Tissue Renin-Angiotensin System (RAS): The adrenal gland possesses its own local renin-angiotensin system. Locally produced angiotensin II can act in a paracrine manner to stimulate steroidogenesis, complementing the effects of systemic angiotensin II, particularly on the zona glomerulosa. nih.gov

These local regulatory systems ensure that steroid production is finely tuned to the specific physiological needs of the organism, beyond the broad commands of systemic hormones. The precise impact of each of these modulators on the specific enzymatic steps leading to 19-OH-DOC is an area of ongoing research, but it is clear that the intra-adrenal environment plays a critical role in regulating its biosynthesis.

Adaptive Responses in Specific Physiological and Pathophysiological States (e.g., Adrenal Regeneration)

The production of 19-OH-DOC is not static and undergoes significant changes in response to specific physiological and pathophysiological conditions. A prominent example of this adaptive response is observed during adrenal regeneration, a process that can occur following surgical removal of the adrenal glands (adrenalectomy).

Following enucleation of the adrenal gland in rat models, the remaining capsular tissue undergoes a remarkable regenerative process, leading to the formation of new adrenocortical tissue. nih.govnih.gov During the early phases of this regeneration, a state of hypertension, known as adrenal regeneration hypertension (ARH), often develops. Research has demonstrated that the regenerating adrenal tissue exhibits a unique steroidogenic profile characterized by the heightened production of certain mineralocorticoids.

Studies have explicitly identified 19-OH-DOC as a key steroid produced by regenerating adrenal glands.

Identification in Regenerating Tissue: Early research successfully isolated and identified 19-OH-DOC from the incubation medium of enucleated rat adrenal glands during the sodium-retaining phase of regeneration. nih.gov

Metabolic Pathway in Regeneration: Further investigations confirmed that regenerating adrenal glands actively metabolize deoxycorticosterone (DOC) to form not only 19-OH-DOC but also its subsequent metabolites, 19-oxo-deoxycorticosterone and 19-oic-deoxycorticosterone. oup.com This indicates that the enzymatic machinery for this specific metabolic pathway is highly active during the regenerative process.

Increased Production: It has been noted that 19-OH-DOC is formed in greater quantities in regenerating adrenals compared to normal adrenal tissue. ahajournals.org This overproduction is thought to contribute to the altered electrolyte balance and hypertension seen in ARH. The regenerating tissue appears to regain the ability to secrete key corticosteroids like corticosterone and aldosterone over time. nih.gov

This adaptive response highlights a specific pathophysiological state where the biosynthesis of 19-OH-DOC is significantly upregulated. The study of steroid production during adrenal regeneration provides valuable insights into the regulatory pathways governing 19-OH-DOC synthesis and its potential role in mineralocorticoid-related disorders.

Interactive Data Table: Steroid Production in Regenerating Adrenal Glands

The following table summarizes findings on steroid metabolism in regenerating adrenal tissue, as demonstrated in experimental models.

| Precursor Steroid | Metabolite(s) Produced by Regenerating Adrenal Tissue | Research Finding |

| Deoxycorticosterone | This compound | Identified as a product of metabolism in regenerating rat adrenals. oup.com |

| Deoxycorticosterone | 19-Oxo-deoxycorticosterone | Identified as a product of metabolism in regenerating rat adrenals. oup.com |

| Deoxycorticosterone | 19-Oic-deoxycorticosterone | Identified as a product of metabolism in regenerating rat adrenals. oup.com |

Physiological and Pathophysiological Research Contexts of 19 Hydroxydeoxycorticosterone

Contributions to Mineralocorticoid Research Pathways

Research into 19-hydroxydeoxycorticosterone has provided valuable insights into the structure-activity relationships of mineralocorticoids and the metabolic pathways that produce potent regulators of electrolyte balance.

While direct and extensive studies on the mineralocorticoid activity of this compound are not widely documented, research on its closely related 19-oxygenated derivatives, such as 19-oxo-deoxycorticosterone (B1213727) (19-oxo-DOC), provides a comparative framework. In studies using adrenalectomized rats, the mineralocorticoid activity of these compounds is typically assessed by measuring their effects on urinary sodium (Na+) and potassium (K+) excretion.

Table 1: Comparative Mineralocorticoid Activity of Deoxycorticosterone Derivatives

| Compound | Relative Potency vs. Aldosterone (B195564) | Key Findings in Rat Models |

|---|---|---|

| 19-oxo-deoxycorticosterone | 1/100th - 1/200th | Decreased urinary Na+/K+ ratio nih.gov |

| 19-nor-deoxycorticosterone | 10-30% | Acts as a mineralocorticoid agonist nih.gov |

Comparative Receptor Binding and Post-receptor Effects in vitro

In vitro studies have demonstrated that 19-nor-DOC has a high affinity for the mineralocorticoid receptor. In fact, when kidney slices from adrenalectomized rats were incubated in a protein-free buffer, 19-nor-DOC competed for tritiated aldosterone binding sites with approximately 140% the potency of non-radioactive aldosterone nih.govnih.gov. However, in the presence of rat plasma, its potency to displace aldosterone was reduced to about 40%, suggesting that plasma protein binding significantly influences its receptor availability in vivo nih.govnih.gov. These findings underscore the importance of both receptor affinity and plasma binding in determining the ultimate physiological effect of a steroid. The structural similarity of this compound to these compounds suggests it would also interact with the mineralocorticoid receptor, though its specific affinity remains to be fully characterized.

Table 2: Comparative Mineralocorticoid Receptor (MR) Affinity

| Compound | Relative Binding Affinity vs. Aldosterone (in vitro, protein-free) | Notes |

|---|---|---|

| 19-nor-deoxycorticosterone | ~140% | Affinity is reduced in the presence of plasma proteins nih.govnih.gov |

Role as a Precursor to Potent Mineralocorticoids like 19-Nor-deoxycorticosterone

One of the most significant roles of this compound in endocrine research is its position as a key intermediate in the biosynthesis of the potent mineralocorticoid, 19-nor-deoxycorticosterone. The conversion of deoxycorticosterone to its 19-oxygenated metabolites, including this compound, 19-oxo-deoxycorticosterone, and 19-oic-deoxycorticosterone (B1211421), occurs in the adrenal glands capes.gov.br. These metabolites can then serve as circulating precursors for the synthesis of 19-nor-deoxycorticosterone in peripheral tissues, particularly the kidneys.

This biosynthetic pathway is of considerable interest as 19-nor-deoxycorticosterone has been implicated in certain forms of hypertension. The identification of this compound as a product of deoxycorticosterone metabolism by rat adrenals was a crucial step in understanding the origins of 19-nor-deoxycorticosterone capes.gov.br. This precursor role highlights the importance of this compound in the broader context of steroid metabolism and its potential indirect contribution to physiological and pathophysiological processes.

Investigation in Experimental Models of Endocrine Dysfunction

The study of this compound and its metabolites has been particularly relevant in the context of experimental models of hypertension, where alterations in steroid metabolism are believed to play a causative role.

Adrenal regeneration hypertension (ARH) is a model of hypertension induced in rats by unilateral nephrectomy and adrenalectomy, followed by enucleation of the remaining adrenal gland. The regenerating adrenal tissue is associated with the development of hypertension. This model has been instrumental in the discovery and investigation of novel mineralocorticoids.

In the context of ARH, urinary free and serum levels of 19-nor-deoxycorticosterone have been studied nih.gov. While some studies have explored the steroid profiles in this model, one study reported that serum levels of 19-nor-deoxycorticosterone actually decreased in rats with adrenal regeneration hypertension over an 8-week period as blood pressure progressively increased nih.gov. This finding suggests that circulating levels of this particular mineralocorticoid may not be the primary driver of hypertension in this specific model, or that its local production and action within tissues like the kidney are more relevant. The role of its precursor, this compound, in this model has not been extensively detailed, but its place in the synthetic pathway of 19-nor-deoxycorticosterone makes it a relevant compound for consideration in the steroidogenic dysregulation observed in ARH.

The Dahl salt-sensitive (S) rat is a well-established genetic model of hypertension that develops high blood pressure when fed a high-salt diet. Research in this model has explored the role of various adrenal steroids in the pathogenesis of salt-sensitive hypertension. While plasma renin and aldosterone concentrations are often normal or low in these rats, there is evidence of altered steroid metabolism.

Studies have indicated that the synthesis of aldosterone in the brain may be greater in Dahl S rats compared to their salt-resistant counterparts and could contribute to their salt-sensitive hypertension nih.gov. The administration of inhibitors of steroid synthesis has been shown to prevent the increase in blood pressure in these rats when challenged with a high-salt diet nih.gov. Although specific measurements of this compound in Dahl S rats are not extensively reported, the focus on aberrant steroidogenesis in this model makes it a relevant area for future investigation into the role of this and other 19-oxygenated steroids. The genetic predisposition to hypertension in these animals provides a valuable tool for dissecting the complex interplay between genetics, diet, and steroid hormone metabolism.

Metabolic Profiling in Animal Models of Dyslipidemia and Cardiotoxicity

Metabolic profiling in animal models has identified this compound as a significant metabolite in the pathophysiology of dyslipidemia and cardiotoxicity. In studies utilizing rats fed a high-fat diet to induce hyperlipidemia, marked changes in the plasma concentrations of several sterols, including this compound, were observed. escholarship.org These alterations coincided with significant elevations in plasma triglyceride, total cholesterol, and low-density lipoprotein (LDL) cholesterol concentrations, indicating disorders in the biosynthesis and metabolism of steroids. escholarship.org

In the context of cardiotoxicity, animal models have been crucial for understanding the metabolic perturbations induced by various drugs. nih.gov Research on drug-induced cardiotoxicity in rats, using agents like doxorubicin, isoproterenol, and 5-fluorouracil, has revealed significant metabolic shifts. acs.org Untargeted metabolomics of plasma samples from these models identified a panel of potential biomarkers that appear earlier than conventional biochemical and histopathological indicators of heart injury. acs.org Within this panel, this compound was identified as a key metabolite. acs.orgmdpi.com Systemic metabolic profiling in rats treated with doxorubicin showed widespread disturbances in amino acid, lipid, energy, and carbohydrate metabolism across serum, heart, liver, brain, and kidney tissues. acs.org

The following table summarizes the findings from metabolic profiling studies in relevant animal models.

| Animal Model | Condition Investigated | Key Findings Related to this compound |

| Sprague-Dawley Rats | High-Fat Diet-Induced Hyperlipidemia | Altered plasma concentrations of this compound, associated with disorders of steroid biosynthesis and metabolism. escholarship.org |

| Sprague-Dawley Rats | Drug-Induced Cardiotoxicity (Doxorubicin, Isoproterenol, 5-Fluorouracil) | Identified as part of a panel of 39 biomarker ions for early prediction of cardiotoxicity. acs.org |

| Wistar Rats | Drug-Induced Cardiotoxicity | Included in a predictive model for early-stage cardiotoxicity. mdpi.com |

Cross-talk and Interplay with Other Steroid Hormone Axes

The regulation and physiological role of this compound are intertwined with the broader network of steroid hormone axes, primarily the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is a critical neuroendocrine feedback loop that controls the synthesis and secretion of glucocorticoids, such as corticosterone (B1669441) in rodents, from the adrenal glands in response to stress. nih.govmdpi.com Research indicates that functional cross-talk between the HPA axis and the hypothalamic-pituitary-gonadal (HPG) axis is mediated by the interactive effects of glucocorticoids and sex steroids. nih.govresearchgate.net

Studies in animal models have demonstrated that physiological challenges can activate the HPA axis, leading to changes in corticosteroid metabolites. For instance, in a rat model of chronic sleep deprivation, the steroid hormone biosynthesis pathway was found to be perturbed. frontiersin.org This was evidenced by the excessive production of adrenocorticotropic hormone (ACTH) and corticosterone, key components of the HPA axis. frontiersin.org Notably, corticosteroid metabolites, including this compound, were upregulated in these rats, indicating its connection to HPA axis activation. frontiersin.org This suggests that stressors leading to HPA activation can directly influence the levels of this compound, highlighting its participation in the systemic response to homeostatic threats. The interplay between these axes is complex, as manipulation of one endocrine system often affects the other. nih.gov

Potential Research Applications as a Biomarker of Metabolic Perturbation in Animal Models

Building on its identification in metabolic profiling studies, this compound has emerged as a potential research biomarker for detecting metabolic perturbations, particularly in the context of drug-induced organ toxicity. acs.orgmdpi.com Its utility is most prominent in the early prediction of cardiotoxicity, where conventional markers often only show changes after significant cardiac injury has occurred. acs.org

In rat models of cardiotoxicity, metabolomic analysis using ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) successfully identified a suite of highly specific biomarkers. acs.org To enhance the specificity of these findings, the metabolic changes were compared against those from non-cardiotoxic models, such as hepatotoxic and nephrotoxic models. acs.org This comparative approach led to the identification of 10 highly specific biomarkers for cardiotoxicity. acs.org

Further research utilized a support vector machine (SVM) to create and verify a predictive model based on the most specific of these biomarkers. A combination of L-carnitine, this compound, lysophosphatidylcholine (LPC) (14:0), and LPC (20:2) was found to have the strongest specificity. acs.orgmdpi.com This predictive model demonstrated a high prediction rate of 90.0%, showcasing the potential of this biomarker panel for evaluating drug safety and understanding mechanisms of drug-induced cardiotoxicity. acs.orgmdpi.com

The table below details the potential of this compound as part of a biomarker panel in animal models.

| Application Area | Animal Model | Biomarker Panel Composition | Predictive Power/Significance |

| Early Prediction of Cardiotoxicity | Rat models (Doxorubicin, Isoproterenol, 5-Fluorouracil) | Part of a panel of 10 highly specific biomarkers. acs.org | Enables prediction of cardiotoxicity earlier than standard biochemical and histopathological assessments. acs.org |

| Predictive Modeling of Cardiotoxicity | Rat models | L-carnitine, This compound , LPC (14:0), and LPC (20:2). acs.orgmdpi.com | The SVM model exhibited a 90.0% prediction rate for early-stage drug-induced cardiotoxicity. acs.orgmdpi.com |

Emerging Research Directions and Future Perspectives on 19 Hydroxydeoxycorticosterone

Unraveling Novel Enzymatic Steps and Undiscovered Metabolites

The metabolic pathway of 19-Hydroxydeoxycorticosterone (19-OH-DOC) is an area of active investigation, with research focused on identifying the full cascade of enzymes and resulting steroid products. Foundational studies have demonstrated that in rat adrenal glands, deoxycorticosterone (DOC) is the precursor for 19-OH-DOC. nih.gov This conversion is part of a broader metabolic sequence that also yields 19-oxo-deoxycorticosterone (B1213727) and 19-oic-deoxycorticosterone (B1211421). nih.gov The enzymatic machinery responsible for these transformations is located within the adrenal glands, although there is evidence to suggest that further metabolism, such as the potential peripheral formation of 19-nor-deoxycorticosterone, may occur in other tissues. nih.gov

Cytochrome P450 enzymes are central to these metabolic transformations. Specifically, cytochrome P-450(11)beta has been shown to catalyze the 19-hydroxylation of 11-deoxycorticosterone to produce 19-OH-DOC. nih.gov This same enzyme can further oxidize 19-OH-DOC to 19-oxo-11-deoxycorticosterone. nih.gov The complexity of steroid hydroxylation is further highlighted by the discovery of metabolites like 18,19-dihydroxydeoxycorticosterone, a product derived from 18-hydroxydeoxycorticosterone by cytochrome P-45011beta, suggesting that intricate and potentially undiscovered enzymatic steps are involved in the metabolism of hydroxylated steroids. acs.org

Future research is aimed at elucidating these pathways more completely. The distributive nature of enzymes like aromatase, which allows for the release of 19-hydroxylated intermediates, suggests that these metabolites are not merely transient compounds but may accumulate and exert biological functions. nih.gov The development of biocatalytic strategies for steroidal C19-hydroxylation is a promising avenue for producing these compounds in quantities sufficient for further study and for uncovering the specific enzymes involved. researchgate.netresearchgate.net

| Precursor | Enzyme Family | Product(s) | Reference |

|---|---|---|---|

| Deoxycorticosterone (DOC) | Cytochrome P450 | This compound, 19-oxo-deoxycorticosterone, 19-oic-deoxycorticosterone | nih.gov |

| 11-Deoxycorticosterone | Cytochrome P-450(11)beta | 19-Hydroxy-11-deoxycorticosterone | nih.gov |

| 19-Hydroxy-11-deoxycorticosterone | Cytochrome P-450(11)beta | 19-oxo-11-deoxycorticosterone | nih.gov |

| 18-Hydroxydeoxycorticosterone | Cytochrome P-45011beta | 18,19-Dihydroxydeoxycorticosterone | acs.org |

Deeper Understanding of Complex Regulatory Networks in Health and Disease Models

The physiological role of 19-OH-DOC is intrinsically linked to the complex regulatory networks governing steroid hormones. These networks are orchestrated by the hypothalamic-pituitary-adrenal (HPA) axis, which controls the synthesis and release of corticosteroids in response to stress and circadian rhythms. nih.govnih.gov Glucocorticoids and mineralocorticoids, the two main classes of corticosteroids, regulate a vast array of processes, including metabolism, immune function, and electrolyte balance. nih.govfrontiersin.orgyoutube.com

Dysregulation in steroidogenic pathways is implicated in numerous endocrine disorders. nih.gov For instance, metabolites of DOC, including 19-nor-DOC, have been associated with hypertension. nih.govfrontiersin.org Studies on aldosterone-producing adenomas have shown that these tumors can produce 19-nor-DOC, suggesting a potential role for related steroids in the pathophysiology of hypertension. nih.govnih.gov The observation that 19-hydroxylated steroids may be involved in processes such as brain differentiation and sperm motility further points to their participation in diverse and complex biological systems. nih.gov

Future research will likely focus on delineating the specific interactions of 19-OH-DOC within these networks. Understanding how its production is regulated by hormones like ACTH and angiotensin II, and how it, in turn, influences target tissues, will be critical. nih.gov This involves exploring its binding affinity for glucocorticoid (GR) and mineralocorticoid receptors (MR) and identifying the genes and signaling pathways it modulates. nih.govconicet.gov.ar Elucidating these mechanisms will clarify the role of 19-OH-DOC in both maintaining homeostasis and contributing to disease states.

Development of Advanced Analytical Platforms for Comprehensive Steroidomic Profiling

The study of 19-OH-DOC and the broader steroidome relies heavily on the continuous advancement of analytical technologies. Comprehensive steroid profiling, or steroidomics, is essential for identifying and quantifying the wide array of steroid hormones and their metabolites in biological samples. nih.gov Mass spectrometry (MS), coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), has become the cornerstone of steroid analysis. mdpi.comnih.gov

Techniques such as GC-MS and LC-tandem MS (LC-MS/MS) offer the high sensitivity and specificity required to measure dozens of steroid metabolites simultaneously, moving beyond single-analyte immunoassays which can suffer from cross-reactivity. mdpi.comendocrine-abstracts.org The development of ultra-performance liquid chromatography (UPLC)-MS/MS methods has enabled the rapid and simultaneous measurement of over 100 steroids in a single run, significantly enhancing throughput and the breadth of metabolic pathways that can be assessed. nih.gov Furthermore, high-resolution mass spectrometry (HRMS) is being integrated into clinical laboratories to improve diagnostic accuracy for steroid-related disorders by allowing for the simultaneous quantification of multiple relevant metabolites. endocrine-abstracts.org

The future of steroidomic profiling will involve refining these platforms to achieve even greater sensitivity and coverage. This is particularly important for detecting low-abundance steroids like 19-OH-DOC and its downstream metabolites. Innovations in sample preparation, chromatographic separation, and mass spectrometric detection will be crucial for capturing the full complexity of the steroidome and understanding its dynamic changes in health and disease. nih.govresearchgate.net

| Analytical Platform | Key Advantages | Application in Steroidomics | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution, established methodology for steroid analysis. | Quantitative profiling of urinary steroid metabolites, detection of metabolic signatures. | mdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity, high throughput, suitable for a wide range of analytes. | Simultaneous measurement of multiple steroids in various biological fluids, routine clinical analysis. | nih.govendocrine-abstracts.org |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Rapid analysis time, high resolution, comprehensive coverage. | Global steroid metabolic profiling of over 100 steroids in a single run. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and specificity, untargeted compound identification. | Simultaneous quantification of multiple metabolites for diagnosing glucocorticoid and mineralocorticoid disorders. | endocrine-abstracts.org |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

To achieve a holistic understanding of the role of 19-OH-DOC, it is essential to move beyond single-level analyses and embrace a systems biology approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for unraveling complex regulatory networks. tum.demdpi.com This approach allows researchers to connect genetic variations (genomics) with changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), providing a comprehensive view of a biological system. nih.govjhu.edu

In the context of glucocorticoid research, multi-omics approaches are already yielding significant insights. For example, integrating ChIP-seq (to map protein-DNA interactions), RNA-seq (to quantify gene expression), and metabolomics has been used to study the transcriptional regulation of liver metabolism by the glucocorticoid receptor. tum.de Such studies can reveal how genetic predispositions influence an individual's response to steroids and how these hormones regulate metabolic pathways at a systemic level. nih.gov

Applying this integrative approach to 19-OH-DOC research will be a key future direction. By combining steroidomic data with genomic and transcriptomic analyses from relevant disease models (e.g., hypertension or adrenal tumors), it will be possible to identify the genetic loci controlling 19-OH-DOC production, the specific genes it regulates, and the metabolic pathways it influences. This systems-level understanding is crucial for identifying novel biomarkers and therapeutic targets related to 19-OH-DOC metabolism and action.

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying the mineralocorticoid activity of 19-Hydroxydeoxycorticosterone?

- Methodological Answer: Adrenalectomized rats, rendered glucocorticoid-replete, are a standard model for isolating mineralocorticoid effects. Administer 19-OH-DOC intravenously or via osmotic pumps, then measure urinary sodium/potassium excretion over 24-hour periods. This approach allows direct evaluation of renal electrolyte effects without interference from endogenous steroids .

Q. How can this compound be isolated and purified from biological samples?

- Methodological Answer: Use acid hydrolysis (e.g., pH 1.0 sulfuric acid) to release conjugated steroids from urine, followed by ethyl acetate extraction. Subsequent purification involves thin-layer chromatography (TLC), high-pressure liquid chromatography (HPLC), and gas chromatography (GC) with retention time matching authentic standards. Confirm purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. What analytical techniques validate the identity of this compound in adrenal tissue?

- Methodological Answer: Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation (exact mass ~316 Da) and gas chromatography-mass spectrometry (GC-MS) for fragmentation patterns. Cross-validate with TLC retention factors (Rf) and HPLC elution profiles against reference compounds .

Advanced Research Questions

Q. How do researchers reconcile conflicting data on the biological activity of this compound?

- Methodological Answer: Discrepancies in mineralocorticoid potency (e.g., lack of antinatriuretic activity in some studies vs. hypothesized roles in hypertension ) may arise from dose-dependent effects or tissue-specific metabolism. Employ isotopic tracer studies (e.g., H-labeled 19-OH-DOC) to track peripheral conversion pathways and quantify bioactive metabolites in target organs like the kidney .

Q. What enzymatic pathways are implicated in the metabolism of this compound to 19-nor-deoxycorticosterone (19-nor-DOC)?

- Methodological Answer: While rat adrenals lack the capacity to directly synthesize 19-nor-DOC from 19-OH-DOC, peripheral tissues may catalyze oxidative steps (e.g., 19-hydroxylase or cytochrome P450 enzymes). Use adrenal-gland-specific knockout models or enzyme inhibitors (e.g., CYP19A1 inhibitors) to dissect extra-adrenal metabolic routes .

Q. What are the critical parameters for optimizing LC-MS/MS quantification of this compound in serum?

- Methodological Answer: Key parameters include:

- Chromatography: C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to achieve baseline separation from structurally similar steroids like corticosterone.

- Mass Spectrometry: Negative-ion mode with precursor ion m/z 317.2 → product ions m/z 299.1 (loss of HO) and m/z 253.1 (side-chain cleavage).

- Validation: Assess matrix effects via post-column infusion and ensure intra-day precision <15% .

Q. How does experimental design account for interspecies differences in this compound metabolism?

- Methodological Answer: Compare adrenal homogenates or microsomal fractions from rats, mice, and humans using substrate incubation assays. Quantify 19-OH-DOC and its metabolites via stable isotope dilution assays (SIDAs) with deuterated internal standards. Adjust in vivo models to reflect species-specific enzyme expression profiles (e.g., CYP11B2 activity) .

Data Interpretation and Contradiction Analysis

Q. Why might this compound show minimal activity in some mineralocorticoid receptor (MR) binding assays?

- Methodological Answer: Steroid-receptor binding assays using recombinant MR may lack cofactors (e.g., 11β-hydroxysteroid dehydrogenase type 2) present in vivo. Perform competitive binding assays in renal cell lines expressing MR and compare with aldosterone’s EC. Alternatively, assess MR activation via luciferase reporter gene assays .

Q. How can researchers differentiate this compound’s effects from those of structurally related steroids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.